N-(4-methoxy-2-nitrophenyl)-4-(propanoylamino)benzamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with specific substituents that may impart unique chemical and biological properties.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-(propanoylamino)benzamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(propanoylamino)benzamide typically involves multi-step organic reactions. One possible route could involve the nitration of 4-methoxyaniline to introduce the nitro group, followed by acylation to form the propanoylamino group. The final step would involve coupling with a benzoyl chloride derivative to form the benzamide structure. Reaction conditions may include the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-amino-2-methoxyaniline derivatives.
Substitution: Various substituted benzamides.
Hydrolysis: 4-methoxy-2-nitrobenzoic acid and propanoylamine.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(propanoylamino)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The nitro and methoxy groups could play a role in binding affinity and specificity, while the amide linkage may influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(propanoylamino)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-nitrophenyl)-4-(propanoylamino)benzamide: Lacks the methoxy group, potentially affecting its chemical properties and applications.
N-(4-methoxy-2-nitrophenyl)-4-(acetylamino)benzamide: Has an acetyl group instead of a propanoyl group, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-16(21)18-12-6-4-11(5-7-12)17(22)19-14-9-8-13(25-2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSSWNUVNZTOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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